molecular formula C14H12Cl2N4S B2957776 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 262858-57-1

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B2957776
CAS No.: 262858-57-1
M. Wt: 339.24
InChI Key: RBWKXOBKUCOWRP-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine is a triazolopyrimidine derivative characterized by a 5,7-dimethyltriazolo[1,5-a]pyrimidine core functionalized with a sulfanyl group linked to a 2,4-dichlorobenzyl substituent. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in agrochemical and pharmaceutical research due to its versatile biological activities, including herbicidal, fungicidal, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4S/c1-8-5-9(2)20-13(17-8)18-14(19-20)21-7-10-3-4-11(15)6-12(10)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWKXOBKUCOWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the dichlorophenyl and methylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituent at Position 2 Key Properties/Activities References
2-Amino-5,7-dimethyl-triazolo[1,5-a]pyrimidine Amino (-NH2) High yield (92.1%), elemental purity
2-(Propylsulfanyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidine Propylsulfanyl (-S-C3H7) Moderate lipophilicity
2-(4-Isopropoxyphenyl)-7-oxo-triazolo[1,5-a]pyrimidine-6-carboxylic acid 4-Isopropoxyphenyl, 7-oxo, 6-carboxyl Xanthine oxidase inhibitor (23× allopurinol)
2-Fluoro-N-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide Sulfonamide with fluorinated aryl Herbicidal activity
Target Compound 2,4-Dichlorobenzylsulfanyl Enhanced lipophilicity, potential broad-spectrum activity

Key Observations:

Amino vs. Sulfanyl Groups: The amino derivative (C7H9N5) exhibits high synthetic yield (92.1%) but lacks reported bioactivity, whereas sulfanyl derivatives (e.g., propylsulfanyl) show fungicidal and herbicidal activities . The dichlorophenylmethylsulfanyl group in the target compound likely improves bioactivity through increased hydrophobicity and electronic effects .

Oxygenated Derivatives : 7-Oxo and carboxylate derivatives (e.g., compound in ) demonstrate potent enzyme inhibition, suggesting that electron-withdrawing groups enhance interactions with enzymatic targets. However, the target compound’s dichlorophenyl group may offer complementary steric and electronic profiles for agrochemical applications.

Sulfonamide vs. Sulfanyl : Sulfonamide derivatives (e.g., ) exhibit herbicidal activity, but their polar sulfonamide groups may reduce cell permeability compared to the target compound’s sulfanyl-linked dichlorophenyl group .

Table 2: Bioactivity Comparison

Compound Type Herbicidal Activity Fungicidal Activity Enzyme Inhibition References
2-Amino derivatives Not reported Not reported Not reported
2-Sulfonamide derivatives High Moderate Low
2-Oxoacetohydrazone derivatives Moderate High Not reported
Target Compound Predicted high Predicted high Moderate (potential XO inhibition)

Key Findings:

  • Herbicidal Activity : Sulfonamide derivatives (e.g., compound 8b in ) show strong herbicidal effects, likely due to sulfonamide’s affinity for acetohydroxyacid synthase (AHAS). The target compound’s dichlorophenyl group may mimic this interaction while offering improved stability .
  • Fungicidal Activity : Oxoacetohydrazone derivatives (e.g., ) exhibit high fungicidal activity, attributed to the hydrazone moiety’s ability to disrupt fungal membranes. The dichlorophenylmethylsulfanyl group in the target compound could similarly enhance membrane penetration .

Physicochemical and Structural Properties

  • Coordination Chemistry: Unlike 5,7-dimethyltriazolo[1,5-a]pyrimidine (dmtp), which forms mononuclear metal complexes, oxygenated derivatives (e.g., 7-oxo) enable diverse coordination modes with transition metals . The target compound’s sulfur atom may facilitate metal binding, though this remains unexplored.

Biological Activity

The compound 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine (CAS No. 262858-57-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H10Cl4N4SC_{18}H_{10}Cl_{4}N_{4}S with a molecular weight of 456.17 g/mol. The structure features a triazolo-pyrimidine core with a dichlorophenyl methyl sulfanyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that complexes formed with metal ions like Cu(II) and Zn(II) from triazolo[1,5-a]pyrimidine derivatives showed broad-spectrum antimicrobial activity against both planktonic and biofilm-embedded strains of bacteria such as Staphylococcus aureus (including MRSA) and various fungal species .
  • Mechanism : The antimicrobial efficacy is attributed to the ability of these compounds to intercalate into DNA strands and disrupt cellular processes.

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in various studies:

  • In Vitro Studies : Compounds similar to this compound have shown promising results against cancer cell lines. For instance, the derivative E35 , which shares structural similarities with the target compound, inhibited colony formation and migration in human cancer cell lines while inducing cell cycle arrest at the S-phase .
  • Xenograft Models : In vivo studies using xenograft mice models indicated that these compounds could significantly reduce tumor size without causing substantial toxicity to normal cells .

Case Studies

StudyCompoundBiological ActivityFindings
1E35AntiproliferativeInhibited Skp2 binding; reduced tumor growth in xenografts
2Cu(mptp)AntimicrobialEffective against MRSA and biofilm strains
3Zn(dmtp)AntiparasiticHigh activity against Leishmania spp. with low toxicity

Mechanistic Insights

The biological activities of triazolo[1,5-a]pyrimidines are often linked to their ability to interact with key biological targets:

  • DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Certain derivatives inhibit critical enzymes involved in cell cycle regulation or bacterial metabolism.

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